molecular formula C22H20N2O4 B10764015 [6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate CAS No. 210639-90-0

[6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate

Cat. No.: B10764015
CAS No.: 210639-90-0
M. Wt: 376.4 g/mol
InChI Key: HTTVYKXJCQENKW-UHFFFAOYSA-N
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Description

[6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a benzimidazole moiety fused to a chromenone core, further substituted with ethyl, methyl, and acetate groups. Such compounds are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms 4-hydroxy-2H-chromen-2-one.

    Introduction of the Benzimidazole Moiety: The benzimidazole ring can be introduced by reacting o-phenylenediamine with the appropriate aldehyde or ketone under acidic conditions to form 1-methylbenzimidazole.

    Coupling Reaction: The chromenone and benzimidazole intermediates are then coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Acetylation: The final step involves acetylation of the hydroxyl group on the chromenone ring using acetic anhydride in the presence of a base like pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and time) is crucial in industrial settings to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chromenone core, potentially converting the ketone group to a secondary alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary alcohols.

    Substitution: Halogenated derivatives with potential for further functionalization.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, [6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate is investigated for its potential pharmacological properties. Compounds with similar structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as UV-absorbing agents or as precursors for dyes and pigments.

Mechanism of Action

The mechanism of action of [6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate is not fully understood but is believed to involve interactions with various molecular targets. The benzimidazole moiety can interact with nucleic acids and proteins, potentially inhibiting enzymes or modulating receptor activity. The chromenone core may contribute to the compound’s ability to scavenge free radicals, providing antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

  • [6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate
  • [6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] butyrate
  • [6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] propionate

Uniqueness

Compared to its analogs, this compound may exhibit unique biological activities due to the presence of the acetate group, which can influence its solubility, bioavailability, and interaction with biological targets. The specific substitution pattern on the chromenone and benzimidazole rings also contributes to its distinct chemical and physical properties.

Properties

CAS No.

210639-90-0

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

[6-ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate

InChI

InChI=1S/C22H20N2O4/c1-5-14-10-15-19(11-18(14)28-13(3)25)27-12(2)20(21(15)26)22-23-16-8-6-7-9-17(16)24(22)4/h6-11H,5H2,1-4H3

InChI Key

HTTVYKXJCQENKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)C

Origin of Product

United States

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